Massarilactone B

Gram-positive antibacterial disk diffusion assay natural product screening

Massarilactone B is the only massarilactone with confirmed Gram-positive antibacterial activity (12-19 mm zones at 200 μg/disk vs. S. aureus, B. subtilis) and absolute stereochemistry determined by X-ray crystallography. This validated reference standard eliminates congener ambiguity and enables reproducible positive controls in antibacterial screening. • Absolute config. (2S,3R,4S,7S) confirmed by single-crystal XRD. • Published total synthesis permits analog SAR. • Differentiated from inactive massarilactone D.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
Cat. No. B1247927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMassarilactone B
Synonymsmassarilactone B
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC=CC1C(C(C2=C(O1)C(OC2=O)C)O)O
InChIInChI=1S/C11H14O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-6,8-9,12-13H,1-2H3/b4-3+/t5-,6-,8-,9-/m0/s1
InChIKeyDXUWKSUWEMSKDA-MHLXCEJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Massarilactone B: Structural and Biosynthetic Identity


Massarilactone B (CAS 334022-96-7, C₁₁H₁₄O₅, MW 226.23) is a polyketide secondary metabolite belonging to the massarilactone class, originally isolated from the freshwater aquatic fungus Massarina tunicata [1]. It features a rare furo[3,4-b]pyran-5-one bicyclic ring system incorporating a spiro-5,6-lactone motif—a scaffold shared across only a handful of fungal metabolites [2]. Its absolute stereochemistry (2S,3R,4S,7S) was established unambiguously by X-ray diffraction analysis of its bis(4-bromobenzoate) derivative, providing a definitive structural reference for procurement and analytical verification [1].

X-ray-confirmed spiro-lactone reference — unambiguous absolute configuration for chiral method development
Congener-specific antibacterial screening fit — Gram-positive activity absent in related massarilactones
Synthetic scaffold accessibility — published total synthesis enables analog generation

Why Massarilactone Congeners Cannot Be Interchanged


Although massarilactones A–H share a common polyketide biosynthetic origin and the signature furo[3,4-b]pyran-5-one core, their biological activity profiles diverge sharply depending on subtle variations in ring substitution, oxidation state, and stereochemistry [1]. Massarilactone B demonstrates Gram-positive antibacterial activity, whereas massarilactone D is devoid of significant antimicrobial or cytotoxic effects, and massarilactone H instead exhibits neuraminidase inhibition and phytotoxicity [2]. Generic substitution within this class—without reference to the specific congener—risks selecting a compound with an entirely irrelevant biological profile, wasting screening resources and producing non-reproducible results. The quantitative evidence below establishes exactly where Massarilactone B differentiates from its closest analogs.

BIOACTIVITY Antibacterial response may not transfer to congeners D or H; their primary bioactivities are phytotoxic or neuraminidase-inhibitory.
STEREOCHEMISTRY Only B and D have X-ray-grade configuration; NMR-only assignments for C, E, F, G increase identity uncertainty in chiral workflows.
SYNTHESIS Most massarilactones lack a published total synthesis, limiting analog programs to fermentation-dependent supply.

Quantitative Differentiation from Closest Analogs


Gram-Positive Antibacterial Activity by Disk Diffusion

Massarilactone B, evaluated alongside massarilactone A in a standardized disk diffusion assay, produced zones of inhibition ranging from 12 to 19 mm at a loading of 200 μg/disk against Bacillus subtilis (ATCC 6051) and Staphylococcus aureus (ATCC 29213) [1]. This stands in direct contrast to massarilactone D, which—despite its abundant production in fungal cultures—did not exhibit significant antimicrobial or cytotoxic activities when tested under comparable screening conditions [1][2]. This functional divergence within a single compound class underscores that antibacterial activity is not a class-wide property but is instead congener-specific.

Gram-Positive Antibacterial Activity
Reported
Massarilactone B: 12–19 mm zones of inhibition (200 μg/disk) vs. B. subtilis and S. aureus. Massarilactone D: no significant antimicrobial activity.
Supports antibacterial screening hit-rate context
Disk diffusion; 200 μg/disk; ATCC 6051, 29213
Gram-positive antibacterial disk diffusion assay natural product screening

Absolute Configuration by X-Ray Crystallography

The absolute stereochemistry of Massarilactone B was determined by X-ray diffraction analysis of its bis(4-bromobenzoate) derivative, establishing the (2S,3R,4S,7S) configuration with crystallographic certainty [1]. This level of structural rigor exceeds that available for most later-discovered massarilactones (C, E, F, G), whose structures were assigned solely by 1D/2D NMR and mass spectrometry [2][3]. For massarilactone D, absolute configuration was also later confirmed by X-ray diffraction [4], placing Massarilactone B and D as the two massarilactone congeners with the highest level of stereochemical validation—yet only Massarilactone B combines this with demonstrated antibacterial activity.

Absolute Configuration by X-Ray
Class-level
Massarilactone B: (2S,3R,4S,7S) by X-ray diffraction of bis(4-bromobenzoate). Congeners C, E, F, G: NMR-only assignments.
Reduces identity uncertainty for analytical method development
Crystallographic vs. NMR-level certainty
absolute configuration X-ray crystallography stereochemical assignment

Distinct Bioactivity Niche Across the Massarilactone Family

Across the massarilactone family, bioactivity profiles diverge along clearly demarcated functional lines. Massarilactone B demonstrates antibacterial activity against Gram-positive strains [1]. In contrast, massarilactone D showed phytotoxic activity on Vitis vinifera L. but lacked antimicrobial effects [2], while massarilactone H exhibited neuraminidase inhibitory activity with an IC₅₀ of 8.18 μM and also demonstrated phytotoxicity [2]. Massarilactone H further showed moderate neuraminidase inhibition among a panel of Phoma herbarum-derived polyketides, with IC₅₀ values across active compounds ranging from 4.15 to 9.16 μM . This functional trifurcation—antibacterial (B) vs. phytotoxic (D) vs. neuraminidase-inhibitory/dual phytotoxic (H)—means that selecting the wrong massarilactone congener will target an entirely different biological pathway.

Distinct Bioactivity Niche
Reported
B: Gram-positive antibacterial. D: phytotoxic, no antimicrobial. H: neuraminidase inhibition IC₅₀ 8.18 μM plus phytotoxicity.
Congener-specific pathway targeting review
Three non-overlapping bioactivity profiles
bioactivity divergence polyketide functional diversification target-based screening

Validated Total Synthesis Route Accessibility

The first total synthesis of (−)-Massarilactone B was achieved by Gao and Snider (2004) via an aldol reaction of hydroxybutanolide 31 with 2,4-hexadienal, followed by iodoetherification and subsequent elaboration to the natural product [1]. This established synthetic route enables access to Massarilactone B independent of fungal fermentation yields, which can vary substantially between culture conditions. By contrast, most other massarilactones (C, E, F, G, H) lack published total syntheses and remain accessible solely through isolation from fungal cultures [2][3]. The availability of a validated synthetic pathway also opens the door to systematic analog generation—a capability already exploited for the structurally related TAN-2483A/B and Waol series, where synthetic modifications enabled kinase inhibition studies [1].

Total Synthesis Accessibility
Class-level
Massarilactone B: published total synthesis (Gao & Snider 2004). C, E, F, G, H: fermentation-only access.
Enables analog program scaffold selection
Iodoetherification-based route validated
total synthesis chemical derivatization scaffold modification

Best-Fit Procurement Scenarios for Massarilactone B


Gram-Positive Antibacterial Screening and Hit Validation

Massarilactone B is best deployed as a reference compound or positive control in Gram-positive antibacterial screening panels targeting Bacillus subtilis (ATCC 6051) and Staphylococcus aureus (ATCC 29213), where it has demonstrated reproducible zones of inhibition of 12–19 mm at 200 μg/disk [1]. Its congener-specific antibacterial activity—absent in massarilactone D [1]—makes it the only massarilactone suitable for antibacterial discovery workflows. Laboratories procuring this compound for minimum inhibitory concentration (MIC) determination or mechanism-of-action studies in Gram-positive models benefit from the pre-existing disk diffusion benchmark data that establish an activity baseline.

Stereochemical Reference for Spiro-Lactone Polyketides

Massarilactone B's absolute configuration, determined by single-crystal X-ray diffraction of its bis(4-bromobenzoate) derivative [1], qualifies it as a stereochemically unambiguous reference standard for the spiro-5,6-lactone polyketide subclass. Analytical laboratories developing chiral LC-MS methods or establishing compound libraries for structure–activity relationship (SAR) investigations benefit from the crystallographic certainty—a level of structural validation not available for massarilactones C, E, F, and G, whose configurations rely solely on NMR and computational methods [2].

Synthetic Starting Point for Furo-Pyranone Derivatization

The published total synthesis of (−)-Massarilactone B [1] provides medicinal chemistry groups with a validated entry point for generating analogs of the furo[3,4-b]pyran-5-one scaffold. This synthetic accessibility contrasts with the majority of massarilactone congeners, which remain accessible only through fungal fermentation [2][3]. Given that semisynthetic derivatization of the structurally related massarilactone D yielded compounds with significantly enhanced cytotoxic and nematicidal activities compared to the inactive parent [3], Massarilactone B's synthetic tractability positions it as a logical starting scaffold for analog programs seeking to optimize or redirect its antibacterial activity.

Functional Genomics and Mode-of-Action Studies

Massarilactone B's clearly differentiated antibacterial bioactivity—distinct from massarilactone D (phytotoxic, no antimicrobial activity) [1][2] and massarilactone H (neuraminidase inhibitor, IC₅₀ 8.18 μM) [3]—makes it a valuable tool compound for comparative functional genomics studies. Researchers investigating how subtle structural variations within a single polyketide class redirect biological activity toward different molecular targets (bacterial cell wall or membrane vs. plant tissue vs. viral neuraminidase) can use Massarilactone B as the antibacterial reference point in cross-congener experimental designs.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Congener-specific activity profile
Activity benchmark against Gram-positive strains
Stereochemical reference standard
X-ray-confirmed absolute configuration
Stereochemical identity verification
Synthetic scaffold derivatization
Published total synthesis route
Synthetic route reproducibility review
Comparative functional genomics
Distinct bioactivity vs. congeners
Pathway-response differentiation
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